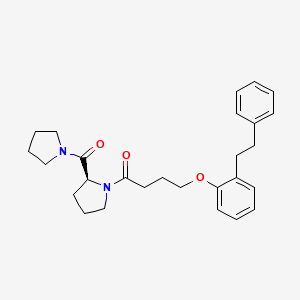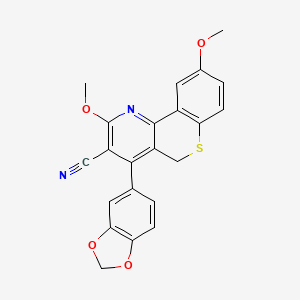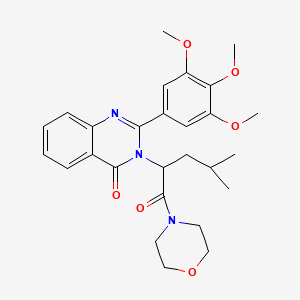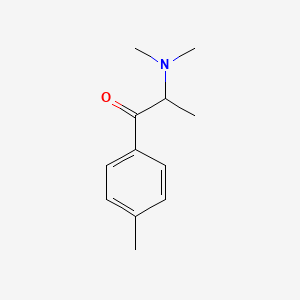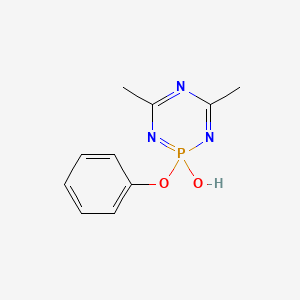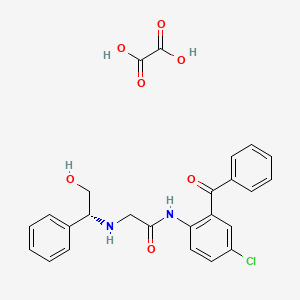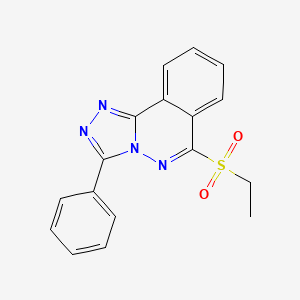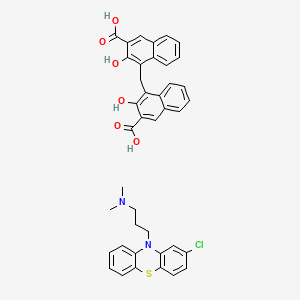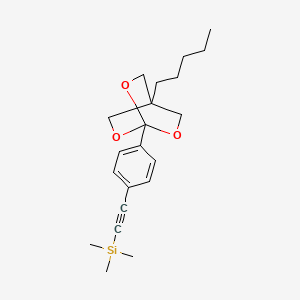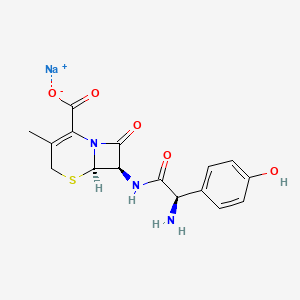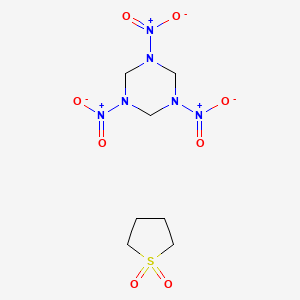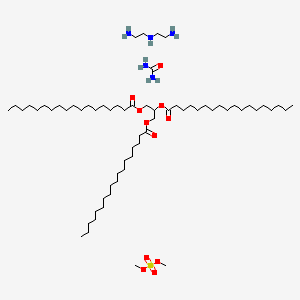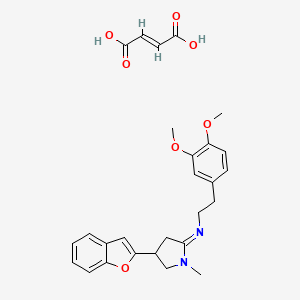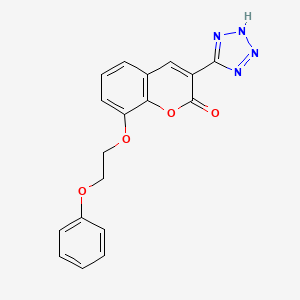
2H-1-Benzopyran-2-one, 8-(2-phenoxyethoxy)-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable coumarin derivative.
Etherification: The coumarin derivative undergoes etherification with 2-phenoxyethanol under basic conditions to introduce the phenoxyethyloxy group.
Tetrazole Formation: The intermediate product is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenoxyethyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The coumarin moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: Known for its fluorescent properties and used in various biological assays.
4-Methylumbelliferone: Used as a substrate in enzymatic reactions and has anti-inflammatory properties.
Coumarin-3-carboxylic acid: Explored for its potential therapeutic applications.
Uniqueness
8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin is unique due to the presence of both the phenoxyethyloxy and tetrazole groups, which can enhance its biological activity and specificity compared to other coumarin derivatives.
特性
CAS番号 |
80916-90-1 |
|---|---|
分子式 |
C18H14N4O4 |
分子量 |
350.3 g/mol |
IUPAC名 |
8-(2-phenoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C18H14N4O4/c23-18-14(17-19-21-22-20-17)11-12-5-4-8-15(16(12)26-18)25-10-9-24-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,19,20,21,22) |
InChIキー |
LNRPOCCRGUTYRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC3=C2OC(=O)C(=C3)C4=NNN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


